3-Hydroxydesmonomethylpromazine
Description
3-Hydroxydesmonomethylpromazine is a hydroxylated metabolite of desmonomethylpromazine, a phenothiazine derivative. Phenothiazines are a class of heterocyclic compounds characterized by a sulfur- and nitrogen-containing tricyclic structure. These compounds are primarily known for their antipsychotic and antiemetic properties. The hydroxylation at the 3-position of the phenothiazine ring alters its pharmacokinetic profile, including metabolism, bioavailability, and receptor binding affinity compared to non-hydroxylated analogs .
Properties
CAS No. |
10120-31-7 |
|---|---|
Molecular Formula |
C16H18N2OS |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
10-[3-(methylamino)propyl]phenothiazin-3-ol |
InChI |
InChI=1S/C16H18N2OS/c1-17-9-4-10-18-13-5-2-3-6-15(13)20-16-11-12(19)7-8-14(16)18/h2-3,5-8,11,17,19H,4,9-10H2,1H3 |
InChI Key |
KPNZJQVYAKBDDT-UHFFFAOYSA-N |
SMILES |
CNCCCN1C2=C(C=C(C=C2)O)SC3=CC=CC=C31 |
Canonical SMILES |
CNCCCN1C2=C(C=C(C=C2)O)SC3=CC=CC=C31 |
Other CAS No. |
10120-31-7 |
Synonyms |
3-HDMMP 3-hydroxydesmonomethylpromazine |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features
Phenothiazines share a common tricyclic backbone but differ in substituents at positions 2 (R1) and 10 (R2). These substituents critically influence their pharmacological activity, metabolism, and side-effect profiles. Below is a comparison of 3-Hydroxydesmonomethylpromazine with structurally related compounds:
Pharmacological and Metabolic Differences
- 3-Hydroxy Levomepromazine : Hydroxylation at the 3-position increases water solubility, facilitating renal excretion. This metabolite retains partial dopamine receptor antagonism but with reduced CNS penetration compared to its parent compound .
- Chlorpromazine : The chlorine substituent enhances receptor binding affinity and prolongs half-life. It is extensively metabolized to sulfoxide and hydroxylated derivatives, which are less active .
- Methopromazine : The methoxy group at position 2 decreases affinity for dopamine receptors but increases histamine H1 receptor antagonism, contributing to sedative effects .
- Acepromazine : The acetyl group at position 2 enhances lipid solubility, improving absorption and duration of action in veterinary use .
Metabolic Pathways
Hydroxylation is a common metabolic pathway for phenothiazines:
- Chlorpromazine : Metabolized via sulfoxidation (to chlorpromazine sulfoxide) and hydroxylation at positions 3 and 7 .
- Levomepromazine : Primarily hydroxylated at position 3, forming 3-Hydroxy Levomepromazine, which is conjugated with glucuronic acid for excretion .
- Methopromazine: Undergoes demethylation of the side-chain dimethylamino group and O-demethylation .
Research Findings and Clinical Implications
- Receptor Binding : Chlorpromazine and its analogs exhibit higher affinity for dopamine D2 receptors, correlating with antipsychotic efficacy. Hydroxylated derivatives like 3-Hydroxy Levomepromazine show reduced receptor binding due to increased polarity .
- Side Effects : Methopromazine and Acepromazine are associated with stronger antihistaminic effects, leading to sedation, while chlorinated derivatives (e.g., Chlorpromazine) carry higher risks of extrapyramidal symptoms .
- Therapeutic Use : Hydroxylated metabolites are generally inactive or less potent, but their presence in plasma can inform dosing regimens to avoid toxicity .
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